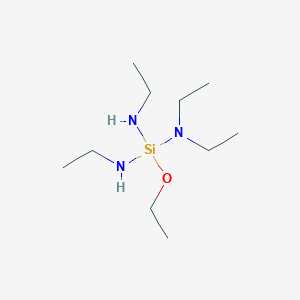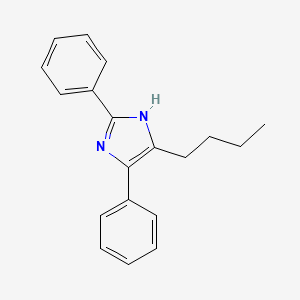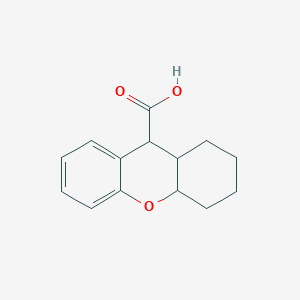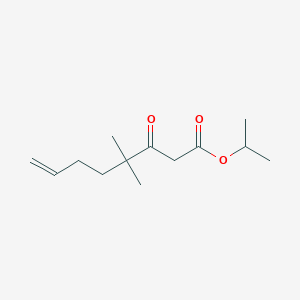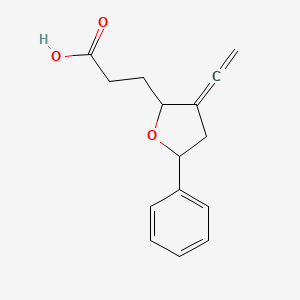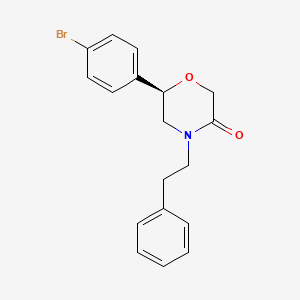
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one: is a synthetic organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to a morpholinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with different substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biological Probes: Utilized as a probe to study biological processes and interactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry:
Material Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Signaling Pathways: Modulation of signaling pathways to exert its effects.
Comparación Con Compuestos Similares
(6r)-6-(4-Chlorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Methylphenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness:
Bromophenyl Group: The presence of the bromophenyl group imparts unique chemical and physical properties to the compound.
Reactivity: The bromophenyl group may influence the reactivity and interaction of the compound with various molecular targets.
This detailed article provides a comprehensive overview of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
920801-94-1 |
|---|---|
Fórmula molecular |
C18H18BrNO2 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
(6R)-6-(4-bromophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15(7-9-16)17-12-20(18(21)13-22-17)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
Clave InChI |
SHISLEWMJGSRKX-KRWDZBQOSA-N |
SMILES isomérico |
C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
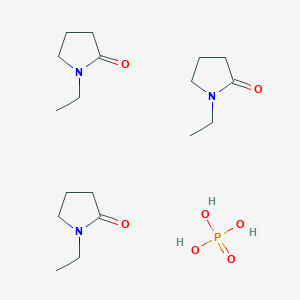
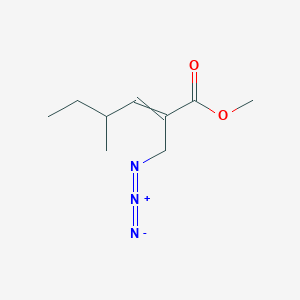
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)

![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
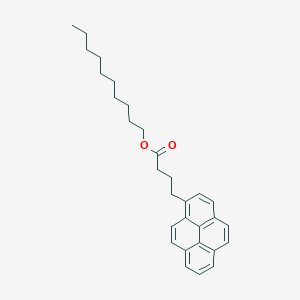
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
